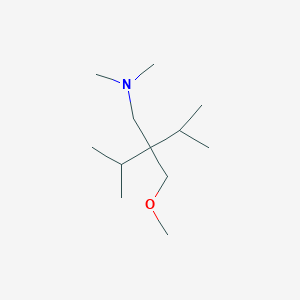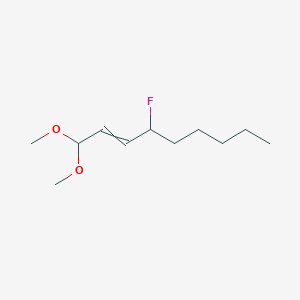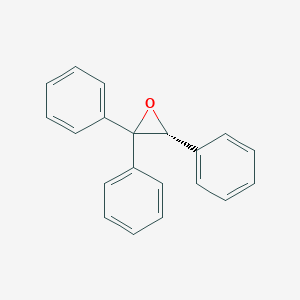
Methanesulfonic acid--3-(2-chlorophenyl)propan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol (1/1) is a compound that combines methanesulfonic acid and 3-(2-chlorophenyl)propan-1-ol in a 1:1 ratio. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₄O₃S, known for its strong acidity and high solubility in water and organic solvents . 3-(2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₁ClO, often used in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol typically involves the reaction of methanesulfonic acid with 3-(2-chlorophenyl)propan-1-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by purification processes . The production of 3-(2-chlorophenyl)propan-1-ol can be achieved through the reduction of 3-(2-chlorophenyl)propanal using reducing agents like sodium borohydride or lithium aluminum hydride .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 3-(2-chlorophenyl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-chlorophenyl)propanal or 3-(2-chlorophenyl)propanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenylpropanol derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an acid catalyst, facilitating various chemical reactions by donating protons. The 3-(2-chlorophenyl)propan-1-ol moiety can interact with biological targets, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: Known for its strong acidity and use in various industrial applications.
3-(2-chlorophenyl)propan-1-ol: Used in organic synthesis and as a precursor for other chemical compounds.
Uniqueness
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol is unique due to its combination of strong acidity from methanesulfonic acid and the versatile reactivity of 3-(2-chlorophenyl)propan-1-ol. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
165803-59-8 |
|---|---|
Fórmula molecular |
C10H15ClO4S |
Peso molecular |
266.74 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H11ClO.CH4O3S/c10-9-6-2-1-4-8(9)5-3-7-11;1-5(2,3)4/h1-2,4,6,11H,3,5,7H2;1H3,(H,2,3,4) |
Clave InChI |
HSDURLZASSGDEL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC=C(C(=C1)CCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)

![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)

![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)

![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)

![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)

